
(2-溴-4-甲氧基苯基)肼盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 197590-44-6 . It has a molecular weight of 253.53 and its IUPAC name is (2-bromo-4-methoxyphenyl)hydrazine hydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride” is 1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H .Physical and Chemical Properties Analysis
“(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride” is a powder with a melting point of 140-142°C .科学研究应用
新化合物的合成
研究探索了使用类似于(2-溴-4-甲氧基苯基)肼盐酸盐的衍生物合成新化合物。例如,一项关于芳基亚烷基-2-(4-(4-甲氧基/溴苯基)噻唑-2-基)肼及其抗微生物活性的合成研究突出了这些化合物在开发新的抗微生物剂方面的潜力。这些合成的化合物显示出中等至优异的抗真菌和抗菌活性,证明了(2-溴-4-甲氧基苯基)肼盐酸盐衍生物在药物开发中的多功能性(Bharti 等,2010)。
抗菌活性
另一条研究途径集中于由(2-溴-4-甲氧基苯基)肼盐酸盐合成的化合物的抗菌潜力。这些研究突出了此类衍生物有效对抗各种微生物菌株的能力,显示出在对抗微生物耐药性和开发新的抗菌剂方面的希望。例如,已测试由涉及(2-溴-4-甲氧基苯基)肼盐酸盐衍生物的反应合成的化合物的抗菌功效,显示出对病原体具有显着的活性(Vyas 等,2008)。
荧光探针的开发
使用(2-溴-4-甲氧基苯基)肼盐酸盐衍生物开发用于检测生物和环境重要物种的荧光探针是另一个关键的研究领域。这些探针可以感知特定的分子,展示了该化合物在环境监测和生物成像中的效用。例如,使用(2-溴-4-甲氧基苯基)肼盐酸盐的衍生物设计用于 N2H4 检测的比例荧光探针显示出大的斯托克斯位移和低的检测限,使其适用于环境水系统分析和生物成像(Zhu 等,2019)。
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
作用机制
The action environment, including factors like pH, temperature, and the presence of other compounds, could also affect the compound’s action, efficacy, and stability. For example, certain hydrazines are sensitive to oxidation and may require storage under specific conditions to maintain their stability .
生化分析
Biochemical Properties
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various diagnostic and analytical applications . The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through its hydrazine group, which acts as a nucleophile. This interaction can lead to the formation of covalent bonds with carbonyl groups in biomolecules, thereby altering their structure and function.
Cellular Effects
The effects of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride on cells and cellular processes are profound. It influences cell function by interacting with key signaling pathways and altering gene expression. The compound has been shown to affect cellular metabolism by inhibiting specific enzymes involved in metabolic pathways . Additionally, it can induce oxidative stress in cells, leading to changes in cellular homeostasis and potentially triggering apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with carbonyl groups in biomolecules, which can inhibit enzyme activity or alter protein function . The compound can also act as an inhibitor of specific enzymes, thereby modulating metabolic pathways and cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride can change over time. The compound is relatively stable under normal storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including oxidative stress, apoptosis, and organ damage. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
(2-Bromo-4-methoxyphenyl)hydrazine hydrochloride is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze the formation of hydrazones and oximes . The compound can affect metabolic flux by inhibiting specific enzymes, leading to changes in metabolite levels and overall metabolic activity. Additionally, it can interact with cofactors and other regulatory molecules, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with specific biomolecules, which can affect its overall activity and function.
Subcellular Localization
The subcellular localization of (2-Bromo-4-methoxyphenyl)hydrazine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. For example, localization to the mitochondria can enhance its ability to induce oxidative stress and affect cellular metabolism.
属性
IUPAC Name |
(2-bromo-4-methoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUISVWMGLLTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)
![7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2584607.png)
![4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2584610.png)
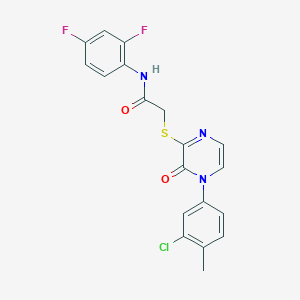
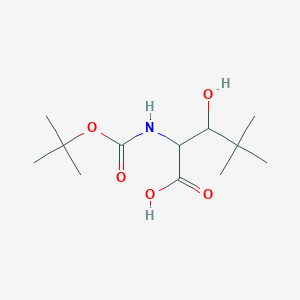
![8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2584613.png)

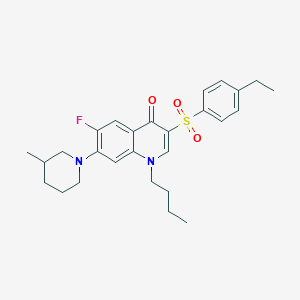
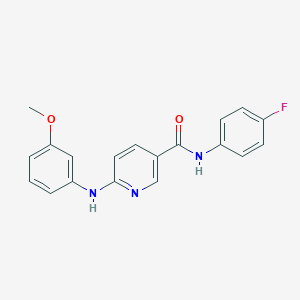
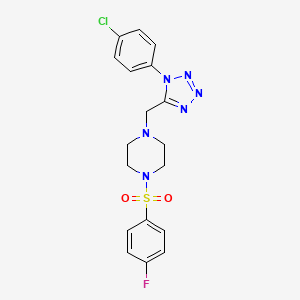

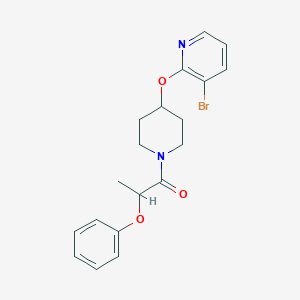
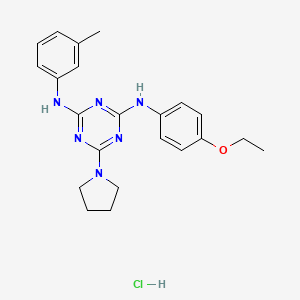
![1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2584625.png)
